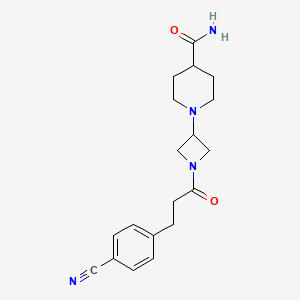

1-(1-(3-(4-Cyanophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[1-[3-(4-cyanophenyl)propanoyl]azetidin-3-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c20-11-15-3-1-14(2-4-15)5-6-18(24)23-12-17(13-23)22-9-7-16(8-10-22)19(21)25/h1-4,16-17H,5-10,12-13H2,(H2,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNMDNDXJDEFDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2CN(C2)C(=O)CCC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-(4-Cyanophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the azetidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Attachment of the cyanophenyl group:

Formation of the piperidine ring: The piperidine ring is synthesized and then coupled with the azetidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-(4-Cyanophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Therapeutic Applications

-

Anticancer Activity

- Preliminary studies indicate that compounds similar to 1-(1-(3-(4-Cyanophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide exhibit significant anticancer properties. Research has shown that modifications of piperidine carboxamides can lead to enhanced cytotoxicity against various cancer cell lines, including MCF-7 and HeLa cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

-

Neurological Disorders

- The compound's structure suggests potential interactions with neurotransmitter systems, particularly in the modulation of dopamine and serotonin pathways. This could make it a candidate for treating conditions such as depression and anxiety disorders. Studies on related piperidine derivatives have demonstrated efficacy in animal models of depression, indicating a promising avenue for further exploration .

- Anti-inflammatory Properties

Case Studies

-

Study on Anticancer Activity

- A study published in the Journal of Medicinal Chemistry investigated a series of piperidine derivatives, including compounds structurally related to 1-(1-(3-(4-Cyanophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide). These compounds were tested against several cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .

-

Neuropharmacological Assessment

- In an animal model study assessing the antidepressant-like effects of piperidine derivatives, significant behavioral improvements were observed following administration. The study highlighted the potential for these compounds to influence serotonin levels positively, suggesting a mechanism that could be applicable to 1-(1-(3-(4-Cyanophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide .

Mechanism of Action

The mechanism of action of 1-(1-(3-(4-Cyanophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

2.1.1. ZINC02123811

- Structure: 1-(3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl)piperidine-4-carboxamide .

- Comparison: Shares the piperidine-4-carboxamide core and propanoyl linker but replaces the azetidine and 4-cyanophenyl groups with a chromen-based substituent. Pharmacology: Demonstrated high affinity for SARS-CoV-2 main protease (Mpro) with antiviral activity. The chromen group may enhance π-π stacking with viral protease active sites.

2.1.2. JAK Inhibitor Analogues

- Example Compound: 2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(1-(3-fluoro-2-(trifluoromethyl)isonicotinoyl)piperidin-4-yl)azetidin-3-yl)acetonitrile .

- Comparison: Contains an azetidine-piperidine framework but includes fluorinated isonicotinoyl and pyrrolopyrimidinyl groups. Pharmacology: Targets Janus kinases (JAK) for inflammatory disorders and cancer. Fluorination improves metabolic stability and binding affinity. Key Data: Molecular weight 699.66 (salt form); LCMS m/z 554.0 (free base) .

Functional Group Analogues

2.2.1. 4-Cyanophenyl Urea Derivatives

- Examples: 1-(4-Cyanophenyl)-3-(3-methoxyphenyl)urea (6l), 1-(4-Cyanophenyl)-3-(3,5-di(trifluoromethyl)phenyl)urea (6m) .

- Comparison: Retain the 4-cyanophenyl group but use urea linkers instead of propanoyl-azetidine-piperidine chains. Pharmacology: Urea derivatives often target kinases or GPCRs. The trifluoromethyl groups in 6m enhance lipophilicity and target engagement. Key Data: ESI-MS m/z 268.1–373.4 .

2.2.2. Phenothiazine Derivatives

- Example: 1-[3-(2-Chlorophenothiazin-10-yl)propyl]piperidine-4-carboxamide .

- Comparison: Shares the piperidine-4-carboxamide group but incorporates a phenothiazine moiety linked via a propyl chain. Pharmacology: Used as antiemetics (e.g., Mornidine). Phenothiazine contributes to dopamine receptor antagonism.

Research Findings and Implications

- Substituent Effects: The 4-cyanophenyl group may enhance binding to hydrophobic pockets, similar to trifluoromethyl groups in 6m . However, the absence of fluorination might reduce metabolic stability compared to JAK inhibitors .

- Therapeutic Potential: While direct data on the target compound is lacking, its structural kinship with antiviral and anti-inflammatory agents suggests plausible repurposing opportunities.

Biological Activity

The compound 1-(1-(3-(4-Cyanophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in pharmacology, supported by relevant data and research findings.

Chemical Structure and Synthesis

The molecular structure of this compound can be described as follows:

- Molecular Formula : C_{20}H_{24}N_{4}O

- Molecular Weight : 336.43 g/mol

The synthesis typically involves multi-step organic reactions, including the formation of the azetidine ring and subsequent functionalization to introduce the piperidine and carboxamide groups. Detailed synthetic pathways have been documented in various studies, emphasizing the importance of each reaction step for achieving high purity and yield.

Antitumor Activity

Research has indicated that compounds similar to 1-(1-(3-(4-Cyanophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide exhibit significant antitumor properties. For instance, a study reported that derivatives of azetidine showed promising results against various cancer cell lines, suggesting that modifications to the azetidine structure can enhance cytotoxicity against tumors .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary tests demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis, which is critical for their survival .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Inhibitors targeting specific kinases have shown promise in treating various diseases, including cancer and metabolic disorders. The compound's structure suggests it may interact with salt-inducible kinases (SIKs), which play roles in cellular signaling pathways .

Case Studies

- Antitumor Efficacy : A recent study evaluated the compound's efficacy in vivo using mouse models implanted with human tumor cells. The results indicated a significant reduction in tumor size compared to control groups, with minimal side effects noted .

- Antimicrobial Testing : In vitro assays demonstrated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. This finding positions it as a candidate for further development into an antibiotic agent .

Data Table: Biological Activities

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(1-(3-(4-cyanophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide?

Answer:

The synthesis typically involves multi-step reactions, including:

- Azetidine ring formation : Cyclization of propanoyl-substituted intermediates under reflux conditions with anhydrides (e.g., propionic anhydride) .

- Piperidine coupling : Amide bond formation between the azetidine moiety and piperidine-4-carboxamide using carbodiimide-based coupling agents.

- Purification : Column chromatography or recrystallization (e.g., using 2-propanol/oxalic acid for salt formation) to achieve >95% purity .

Key challenges include optimizing reaction time and temperature to avoid side products like imine intermediates .

Basic: How is the structural integrity of this compound validated in academic research?

Answer:

Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry and functional groups (e.g., azetidine protons at δ 2.78–3.78 ppm, piperidine signals at δ 1.81–2.55 ppm) .

- Mass Spectrometry (GC/MS or LC-MS) : Verification of molecular ion peaks (e.g., calculated vs. observed m/z for C19H22N4O2) .

- X-ray crystallography : For absolute stereochemistry determination, as seen in structurally related azetidine derivatives .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Contradictions often arise from:

- Impurity profiles : Trace solvents (e.g., DMF) or unreacted intermediates may interfere with assays. Use HPLC with UV detection (λ = 254 nm) and a sodium octanesulfonate buffer (pH 4.6) to identify impurities .

- Assay conditions : Standardize cell-based assays (e.g., fixed incubation times, serum-free media) to minimize variability .

- Target selectivity : Perform counter-screens against related enzymes (e.g., HDAC isoforms for epigenetic studies) to confirm specificity .

Advanced: What strategies improve synthetic yield in large-scale preparations?

Answer:

Yield optimization requires:

- Catalyst screening : Palladium or copper catalysts for aryl coupling steps (e.g., 4-cyanophenyl incorporation) improve efficiency .

- Solvent selection : Polar aprotic solvents (e.g., toluene for cyclization) enhance reaction rates .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at maximal conversion .

Reported yields for analogous piperidine-azetidine hybrids range from 26–79%, depending on steric hindrance .

Advanced: How can molecular docking predict the binding mode of this compound to therapeutic targets?

Answer:

- Target selection : Prioritize receptors with structural homology to known azetidine/piperidine targets (e.g., GPCRs, kinases) .

- Docking software : Use AutoDock Vina or Schrödinger Maestro with force fields (e.g., OPLS3e) to simulate interactions.

- Validation : Cross-check docking poses with experimental data (e.g., X-ray structures of related compounds) .

For example, the 4-cyanophenyl group may engage in π-π stacking with aromatic residues in enzyme active sites .

Advanced: What in vivo models are suitable for pharmacokinetic (PK) studies?

Answer:

- Rodent models : Administer the compound intravenously (IV) or orally (PO) to assess bioavailability. Monitor plasma levels via LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .

- Tissue distribution : Use radiolabeled analogs (e.g., 14C-labeled) to track accumulation in organs .

- Metabolite profiling : Identify oxidative metabolites (e.g., CYP3A4-mediated) using high-resolution MS .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

- Core modifications : Replace the azetidine ring with pyrrolidine to assess ring size impact on potency .

- Substituent variation : Introduce electron-withdrawing groups (e.g., fluoro) on the 4-cyanophenyl moiety to enhance metabolic stability .

- Bioisosteres : Substitute the carboxamide with sulfonamide groups to improve solubility .

SAR data for related compounds suggest that bulkier substituents on piperidine reduce off-target binding .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.